tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate
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Overview
Description
tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable complexes with enzymes or receptors, modulating their activity. The aminomethyl group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate include:
- tert-Butyl N-(5-aminonaphthalen-1-yl)carbamate
- tert-Butyl carbamate
- N-tert-Butoxycarbonyl derivatives of various amines .
Uniqueness
What sets this compound apart is its unique combination of the norpinan-1-yl and aminomethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
tert-butyl N-[5-(aminomethyl)-1-bicyclo[3.1.1]heptanyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-6-4-5-12(7-13,8-13)9-14/h4-9,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVRDMLGZPCSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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